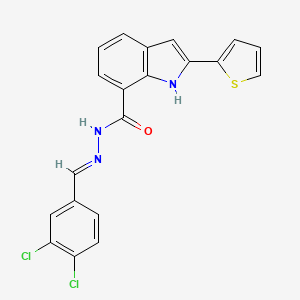![molecular formula C19H22N2O2S B5517711 4-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5517711.png)
4-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation, oxidation, reductive amination, and cyclization processes. For example, a new compound, 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]piperazine, was synthesized from propynol and diazomethane, indicating the complexity and diversity of synthesis routes for similar compounds (Teng, 2013).
Molecular Structure Analysis
Molecular structure analysis of such compounds is crucial for understanding their biological activity. Studies often involve crystal structure analysis and density functional theory (DFT) calculations to elucidate reactive sites and the nature of molecular interactions (Kumara et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 4-(piperazin-1-yl)phenols, such as electrochemical oxidation in the presence of indole derivatives, demonstrate the compound's reactivity and the possibility of generating highly conjugated derivatives through regioselective addition processes (Amani et al., 2012).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystalline structure, are essential for their potential application in various fields. These properties are often determined through experimental studies, including X-ray crystallography and spectroscopic methods.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, define the compound's suitability for specific applications. Studies focusing on the synthesis and functional group analysis contribute to a comprehensive understanding of these chemical properties.
For further in-depth research and experimental details on the synthesis, molecular structure, chemical reactions, and properties of similar compounds, the following references provide a wealth of scientific insights and methodologies:
- Synthesis and in vitro antibacterial activity of novel piperazine derivatives (Krishnaswamy et al., 2022).
- Electrochemical oxidation and synthesis of bisindolyl-p-quinone derivatives (Amani et al., 2012).
- Crystal structure and anti-bone cancer activity of a heterocyclic compound (Lv et al., 2019).
- Microwave-assisted synthesis and evaluation of nerve growth factor potentiator (Williams et al., 2010).
科学的研究の応用
Synthesis and Chemical Properties
The synthesis and characterization of related compounds, such as those involving piperazine derivatives, have been extensively studied. For instance, the synthesis and electrochemical properties of phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, which share a structural resemblance to the target compound, have been explored. These studies highlight the impact of ligand structure on the electrochemical and magnetic behaviors of the complexes, demonstrating the role of substitutional steric and electronic effects (P. Amudha, M. Thirumavalavan, M. Kandaswamy, 1999).
Another research focus has been on the formation of Cu(II)–phenoxyl radical complexes from Cu(II)–phenolate complexes, serving as models for enzymes like galactose oxidase. This work illustrates the potential of piperazine derivatives in mimicking biological oxidation processes (R. Debnath, A. Kalita, Pankaj Kumar, Biplab Mondal, J. N. Ganguli, 2013).
Electrochemical Studies and Applications
Electrochemical studies on piperazin-1-yl phenols, including mechanisms involving Michael addition reactions and regioselective synthesis of bisindolyl-p-quinone derivatives, underscore the versatility of these compounds in synthetic chemistry. Such research demonstrates the utility of electrochemical methods in the synthesis of complex organic molecules with potential pharmacological applications (A. Amani, Sadegh Khazalpour, D. Nematollahi, 2012).
Potential Medical Applications
In the realm of medical research, derivatives of piperazine have been synthesized for their antibacterial properties, highlighting the role of chemical modifications in enhancing biological activity. Such studies provide a foundation for the development of new antibacterial agents and underscore the importance of structural diversity in medicinal chemistry (G. Krishnaswamy, N. Desai, Naika H. Raja, S. Sreenivasa, Kumar D.B. Aruna, 2022).
The exploration of piperazine derivatives in scientific research encompasses a broad spectrum of applications, from synthetic chemistry and electrochemical studies to potential therapeutic uses. The versatility and functional adaptability of these compounds make them a significant area of interest for ongoing and future scientific investigations.
特性
IUPAC Name |
[4-(4-hydroxyphenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-16-7-5-15(6-8-16)20-9-11-21(12-10-20)19(23)18-17-4-2-1-3-14(17)13-24-18/h5-8,13,22H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUVZMTYHNGMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C(=O)N3CCN(CC3)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5517640.png)
![methyl 3-[(1-piperidinylcarbonothioyl)amino]benzoate](/img/structure/B5517644.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5517662.png)

![1-cyclohexyl-4-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5517674.png)
![2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5517694.png)
![5-acetyl-2-[(2-chloro-6-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5517703.png)


![2-{3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5517719.png)
![2-(pyridin-3-ylmethyl)-8-thieno[3,2-d]pyrimidin-4-yl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5517725.png)
![1-{[4-(3-biphenylyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5517734.png)
![N-(3,5-difluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5517741.png)